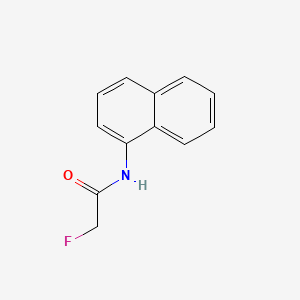

Acetamide, 2-fluoro-N-(naphthyl)-

Description

Contextualization within Amide Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. researchgate.net This amide bond is a cornerstone of biochemistry, forming the backbone of peptides and proteins. scielo.br In synthetic organic chemistry, the amide functional group is prized for its stability and is a common motif in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org

Acetamide (B32628), 2-fluoro-N-(naphthyl)- is a derivative of acetamide, where one of the hydrogen atoms on the methyl group is replaced by a fluorine atom, and one of the hydrogen atoms on the nitrogen is substituted with a naphthyl group. ontosight.ainih.gov The presence of the naphthyl group, a bicyclic aromatic hydrocarbon, introduces significant steric bulk and lipophilicity, which can influence the molecule's physical and biological properties. ontosight.ai The amide linkage in this compound, like other tertiary amides, can exhibit rotational restriction around the C-N bond, potentially leading to the existence of conformational isomers. scielo.br

Significance of Fluorination in Organic Chemistry and Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design and materials science. nih.govnih.govacs.org Fluorine is the most electronegative element, and its small size allows it to often be substituted for a hydrogen atom without significant steric hindrance. benthamscience.com This substitution, however, can dramatically alter the electronic properties of a molecule. springernature.com

Key impacts of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P-450. This can increase the biological half-life of a drug. nih.govtandfonline.com

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. ontosight.aibenthamscience.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. nih.govacs.org

Conformational Control: Fluorine can influence molecular conformation through steric and electronic interactions. nih.govacs.org

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors. nih.govbenthamscience.com

In the context of Acetamide, 2-fluoro-N-(naphthyl)-, the α-fluorination of the acetyl group is a notable feature. The development of methods for the α-fluorination of amides is an active area of research, as these motifs are valuable in medicinal chemistry. researchgate.netspringernature.com

Overview of Research Domains for Acetamide, 2-fluoro-N-(naphthyl)-

Research into Acetamide, 2-fluoro-N-(naphthyl)- and related N-aryl fluoroacetamides spans several key scientific areas:

Medicinal Chemistry: Derivatives of acetamide have been investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The combination of the fluoroacetamide (B1672904) and naphthyl moieties in Acetamide, 2-fluoro-N-(naphthyl)- suggests its potential as a scaffold for the development of new therapeutic agents. ontosight.ai For instance, N-aryl acetamides have been identified as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), a target for treating neurological diseases. nih.gov

Agrochemicals: Fluorinated organic compounds are prevalent in modern agrochemicals. nih.gov While specific research on Acetamide, 2-fluoro-N-(naphthyl)- in this area is not prominent, related compounds like fluoroacetamide have been used as rodenticides, highlighting the potential biological activity of this class of molecules. nih.govwikipedia.org

Materials Science: The incorporation of fluorine can enhance the properties of organic materials. acs.org The rigid naphthyl group and the polar fluoroacetamide moiety could impart interesting solid-state properties, although this area remains largely unexplored for this specific compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRPFYBEYHVNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185664 | |

| Record name | Acetamide, 2-fluoro-N-(naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318-85-4 | |

| Record name | Acetamide, 2-fluoro-N-(naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-fluoro-N-(naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Development for Acetamide, 2 Fluoro N Naphthyl and Its Analogues

General Synthetic Routes to Fluorinated Naphthyl Acetamides

The construction of fluorinated N-naphthyl acetamides generally involves two key transformations: the formation of the amide bond and the introduction of the fluorine atom. These steps can be performed in various orders and under different conditions to achieve the desired product.

Amidation Reactions for N-Arylation

The formation of the N-aryl bond in N-naphthyl acetamides is a crucial step that can be achieved through several amidation strategies. Traditional methods often involve the reaction of a naphthylamine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). However, modern synthetic chemistry has seen a rise in the use of transition metal-catalyzed cross-coupling reactions, which offer greater efficiency and substrate scope. organic-chemistry.orgmdpi.com

Copper- and palladium-catalyzed reactions are commonly employed for the N-arylation of amides. organic-chemistry.org For instance, copper-catalyzed Goldberg amidation can be used to couple aryl halides with primary amides. organic-chemistry.org Similarly, palladium-catalyzed C-N bond-forming reactions have proven effective, even with less reactive aryl nonaflates. organic-chemistry.org These methods often provide good to excellent yields of the desired N-arylated amides. organic-chemistry.org

A very simple and practical, transition-metal-free method for the N-arylation of secondary amides has also been developed using an aryne generation system from o-diiodoarene and sodium hydride. rsc.org This approach is notable for its operational simplicity, as it does not require strictly anhydrous conditions or an inert atmosphere. rsc.org

The carcinogenic potential of some N-hydroxy arylamines, such as N-hydroxy-1-naphthylamine, has been linked to their ability to form covalent adducts with macromolecules like DNA through arylnitrenium and carbocation intermediates under acidic conditions. nih.gov This reactivity highlights the electrophilic nature of certain naphthylamine derivatives.

The enantioselective synthesis of atropisomeric anilides, which are structurally related to N-naphthyl amides, has been achieved through catalytic asymmetric N-arylation, demonstrating the potential for stereocontrolled synthesis in this class of compounds. nih.gov

Fluorination Strategies for Acetamide (B32628) Derivatives

The introduction of fluorine into organic molecules requires specialized reagents and techniques due to the high reactivity of many fluorinating agents. For acetamide derivatives, fluorination can be targeted at either the acyl group or the aromatic ring.

The synthesis of α-fluoroacetamides can be accomplished using various fluorinating agents. While the direct fluorination of an acetamide can be challenging, the use of pre-functionalized building blocks is a common strategy. For example, reacting an amine with a fluoroacetyl halide or anhydride is a straightforward approach.

Recent advancements have focused on developing milder and more selective fluorination methods. ucla.edu The incorporation of fluorine can significantly enhance the pharmacokinetic properties of a molecule, including its metabolic stability and bioavailability. acs.org This is often attributed to the strength of the C-F bond and the ability of fluorine to block sites of metabolic oxidation. nottingham.ac.uk For instance, the introduction of fluorine into bioactive molecules has been shown to deactivate aromatic rings towards oxidation by cytochrome P450 enzymes. nottingham.ac.uk

The synthesis of multiply fluorinated carbohydrate analogs, including N-acetyl-D-glucosamine and D-galactosamine derivatives, has been achieved through nucleophilic deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST). nih.gov This highlights the utility of such reagents in introducing fluorine into complex molecules.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the synthesis of amides and related structures. nih.govrsc.orggoogle.comndl.gov.in

For example, a one-pot method for the decarboxylative acylation of aromatic amines using diethyl malonate has been reported. google.com This environmentally friendly approach provides the corresponding amides in good yields and high purity. google.com Another one-pot synthesis involves the N-acetylation of amines using a catalytic amount of magnesium acetate (B1210297) in acetic acid, offering a rapid and efficient process with good to excellent yields. ndl.gov.in

Furthermore, a one-pot approach for the synthesis of fluorinated hydroxamic acids, amides, and thioamides has been developed via the N-perfluoroalkylation of nitrosoarenes. nih.gov This method relies on the generation of labile N-perfluoroalkylated hydroxylamines, which can be further transformed in a controlled manner. nih.gov

Advanced Synthetic Approaches

To overcome the limitations of traditional methods and to access more complex and functionally diverse molecules, advanced synthetic strategies are continuously being developed. These often involve the use of transition metal catalysis to achieve highly selective transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the field of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.orgmdpi.com As mentioned earlier, copper and palladium catalysts are widely used for N-arylation reactions. organic-chemistry.org

Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of unactivated C-H bonds, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgrsc.orgnih.gov

Recent research has demonstrated the utility of ruthenium catalysis in the remote C-H functionalization of naphthalenes. rsc.orgrsc.orgacs.org For instance, a versatile three-component protocol has been developed for the synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides via a P(III)-assisted ruthenium-catalyzed remote C-H functionalization. rsc.orgrsc.org This method tolerates a wide range of functional groups. rsc.orgrsc.org

Furthermore, a tertiary phosphine-induced ruthenium-catalyzed δ-bond activation strategy has been reported for the remote C5-selective functionalization of naphthalene (B1677914). acs.org This approach allows for the installation of various functional groups with excellent regioselectivity. acs.org Ruthenium(II) complexes have also been shown to be effective catalysts for the amidation of heteroaryl-substituted arenes through C-H bond functionalization with sulfonyl azides. nih.gov

Another notable application of ruthenium catalysis is the dearomatizing C-H activation and annulation reaction of vinylnaphthols with alkynes, leading to the formation of spiro-pentacyclic naphthalenones. nih.gov

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of N-aryl-2-fluoroacetamides. These methods facilitate the formation of the crucial aryl-nitrogen bond. Research has demonstrated the effectiveness of palladium catalysts in the monoarylation of primary aryl amines with aryl tosylates, which serve as stable and accessible alternatives to aryl halides. organic-chemistry.org A notable system employs Pd(OAc)₂, in conjunction with a hindered, electron-rich MOP-type ligand and a weak base like K₃PO₄ or Cs₂CO₃, to achieve high yields and selectivity for the desired secondary aryl amines. organic-chemistry.org The reaction conditions are typically optimized at elevated temperatures (around 110°C) in polar solvents such as n-BuOH. organic-chemistry.org

Furthermore, palladium catalysis is instrumental in the α-arylation of α-fluoro carbonyl compounds. nih.gov While the direct synthesis of "Acetamide, 2-fluoro-N-(naphthyl)-" via this route is not explicitly detailed in the provided context, the general applicability of palladium-catalyzed α-arylation of α,α-difluoroacetamides with aryl halides suggests a plausible pathway. nih.gov These reactions often involve the formation of arylpalladium difluoroenolate intermediates, which subsequently undergo reductive elimination to form the aryl-fluoroalkyl bond. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / MOP-type ligand | Primary aryl amine, Aryl tosylate | Secondary aryl amine | High selectivity for monoarylation, uses stable aryl tosylates. organic-chemistry.org |

| Palladium complexes | α,α-difluoroacetamide, Aryl halide | α-aryl-α,α-difluoroacetamide | Proceeds via arylpalladium difluoroenolate intermediates. nih.gov |

Nucleophilic Fluoride (B91410) Introduction

The introduction of a fluorine atom at the α-position of an acetamide can be achieved through nucleophilic fluorination. Traditional methods often rely on electrophilic fluorinating agents, which can be challenging to handle. nih.gov A modern approach involves reversing the polarity of the enolate to an enolonium, enabling the use of nucleophilic fluorinating agents for the direct α-C-H fluorination of amides. nih.gov

The development of novel fluorinating reagents is crucial for overcoming the challenges associated with the low solubility and high basicity of common fluoride sources like metal fluoride salts. ucla.edu Reagents such as PyFluor have been developed as stable and cost-effective options for the deoxyfluorination of alcohols, which can be precursors to fluorinated compounds. ucla.edu While direct application to "Acetamide, 2-fluoro-N-(naphthyl)-" synthesis isn't specified, the principles of nucleophilic fluorination are fundamental. For instance, the classic Finkelstein reaction, involving halide exchange with a metal fluoride, provides a foundational strategy for synthesizing alkyl fluorides. ucla.edu

Mechanistic studies on nucleophilic fluorination highlight the competition between different reaction pathways, such as Sₙ2 and difluorocarbene formation. nih.gov The choice of fluoride source and reaction conditions can significantly influence the outcome and efficiency of the fluorination process. nih.gov

Radical Addition Processes

Radical reactions offer a convergent approach to constructing substituted naphthylamides. rsc.org These methods can utilize xanthates, which are capable of both intermolecular radical addition to a suitable acceptor and subsequent intramolecular radical cyclization onto an aromatic ring system. rsc.org This strategy allows for the assembly of the naphthalene core and the amide functionality in a controlled manner.

Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild conditions. This approach can be used for redox-neutral SN1-type nucleophilic fluorination, expanding the toolkit for introducing fluorine into organic molecules. ucla.edu The generation of an alkene radical cation, followed by nucleophilic attack of fluoride and hydrogen atom transfer, represents one such pathway. ucla.edu

Solid-Phase Synthesis Techniques for Naphthalene-Based Derivatives

Solid-phase synthesis is a valuable technique for the preparation of libraries of compounds, including naphthalene-based derivatives. A key element in this methodology is the linker, which attaches the growing molecule to the solid support. For the synthesis of peptide backbone amides, an acid-labile backbone amide linker based on a regiospecifically substituted tetraalkoxy naphthaldehyde core has been developed. nih.gov This specialized linker allows for the cleavage of the synthesized secondary amide from the solid support under very mild acidic conditions, such as 0.5% TFA. nih.gov This technique offers a streamlined approach for creating diverse naphthalene-containing amides.

Derivatization Strategies and Analogue Synthesis

N-Alkylation and N-Substitution Approaches

The nitrogen atom of the amide group in "Acetamide, 2-fluoro-N-(naphthyl)-" provides a handle for further derivatization through N-alkylation and N-substitution. A variety of methods exist for the N-alkylation of amines and amides.

Catalytic methods are particularly attractive for their efficiency and atom economy. Ruthenium-based catalysts have been successfully employed for the N-alkylation of aromatic amines using alcohols as the alkylating agents under mild conditions. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" strategy avoids the use of toxic alkyl halides. nih.gov Similarly, metal-free catalysis using triarylboranes like B(C₆F₅)₃ can effect the N-alkylation of amines with aryl esters, providing access to a wide range of N-alkylated products. rsc.org

More traditional approaches involve the reaction of an amine with an alkyl halide, though this can lead to over-alkylation. youtube.com For the synthesis of specific N-alkylated analogues, such as 2-fluoro-N-methyl-N-(naphthalen-1-yl)acetamide, direct synthesis from the corresponding N-methylated naphthylamine is a common route. chemnet.com

| Method | Alkylating Agent | Catalyst | Key Features |

| Borrowing Hydrogen | Alcohols | Ru-based complex | Mild conditions, atom-efficient. nih.gov |

| Metal-Free Catalysis | Aryl esters | B(C₆F₅)₃ | Access to a wide variety of N-alkylated products. rsc.org |

| Classical Alkylation | Alkyl halides | None | Can lead to polyalkylation. youtube.com |

| Copper-Promoted | Alkyl boronic acids | Copper(II) acetate | Good for N-monoalkylation of anilines. organic-chemistry.org |

Modifications of the Naphthyl Moiety

The naphthalene ring system itself can be modified to generate a diverse set of analogues. Palladium-catalyzed reactions are again at the forefront, enabling direct arylation at specific positions of the naphthalene core. For instance, Pd(OAc)₂/NiXantphos has been used to catalyze the direct arylation at the C-14 position of matrine, a complex natural product, demonstrating the potential for site-selective functionalization. nih.gov

Furthermore, the synthesis of substituted naphthalene derivatives can be achieved through multi-step sequences. For example, the Sugasawa reaction, involving the reaction of an amine with a nitrile, can be used to synthesize 1-acyl-2-aminonaphthalenes. preprints.org These intermediates can then be further transformed, for instance, by reduction to amino-alcohols, which can then undergo cyclization reactions to build more complex polycyclic structures. preprints.org

The introduction of various substituents onto the naphthyl ring can also be achieved through nucleophilic substitution reactions on appropriately functionalized naphthalene precursors. For example, reacting 2,3-dichloronaphthoquinone with different amines can lead to a variety of substituted naphthoquinones. nih.gov

Introduction of Additional Functional Groups

The ability to introduce a wide array of functional groups onto the core structure of 2-fluoro-N-(naphthyl)acetamide is crucial for modulating its physicochemical and biological properties. This allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery.

Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, have proven to be a versatile method for synthesizing N-aryl fluoroacetamides. researchgate.net These protocols tolerate a variety of functional groups on the aryl boronic acid coupling partner, enabling the introduction of both electron-donating and electron-withdrawing groups. researchgate.net This flexibility is essential for creating a library of analogues with diverse electronic properties. For instance, a Cu(OAc)2/triethylamine (B128534) (TEA) system has been successfully employed for the N-arylation of trifluoroacetamide (B147638) with various aryl boronic acids, demonstrating the method's tolerance for different functionalities. researchgate.net

Another approach involves the synthesis of N-aryl haloacetamides, such as N-aryl 2-chloroacetamides, which serve as versatile intermediates. researchgate.net The chlorine atom in these compounds can be readily displaced by a variety of nucleophiles, allowing for the introduction of functional groups containing oxygen, nitrogen, or sulfur. researchgate.net This nucleophilic substitution can sometimes be followed by intramolecular cyclization, leading to the formation of various heterocyclic systems. researchgate.net

Furthermore, functional groups can be introduced onto the aromatic amine precursor before the amide bond formation. For example, the synthesis of N-aryl mercaptoacetamides starts from the corresponding substituted anilines. nih.gov This strategy allows for the incorporation of polar and nonpolar substituents on the aryl moiety, which can influence the compound's biological activity and selectivity. nih.gov

The following table summarizes various synthetic strategies for introducing functional groups in analogues of 2-fluoro-N-(naphthyl)acetamide:

| Synthetic Strategy | Reagents/Catalysts | Functional Groups Introduced | Key Features |

| Copper-Catalyzed N-Arylation | Cu(OAc)₂, TEA or Pyridine (B92270), AgNO₃ | Various aryl groups with electron-donating or -withdrawing substituents. researchgate.net | Mild reaction conditions, good to moderate yields, tolerates a variety of functional groups. researchgate.net |

| Nucleophilic Substitution of N-Aryl Haloacetamides | Chloroacetyl chloride, various nucleophiles (O, N, S containing) | Ethers, amines, thioethers, and heterocyclic systems. researchgate.net | Versatile for introducing a wide range of functionalities post-amide formation. researchgate.net |

| Amidation of Pre-functionalized Amines | Substituted anilines, chloroacetyl chloride | Mercapto groups and other substituents on the aryl ring. nih.gov | Allows for precise placement of functional groups on the amine precursor. nih.gov |

| Carbodiimide-mediated coupling | EDCI, substituted anilines and carboxylic acids | Hydroxyl, fluoro, and other groups on the aryl ring of the amine or the carboxylic acid. nih.gov | Common in peptide synthesis, allows for direct coupling of functionalized starting materials. catalyticamidation.info |

Mechanistic Understanding of Synthetic Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of 2-fluoro-N-(naphthyl)acetamide and its analogues is critical for optimizing reaction conditions, improving yields, and designing more efficient catalytic systems.

Elucidation of Reaction Pathways

The direct amidation of carboxylic acids and amines is a thermodynamically challenging reaction that typically requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Catalytic methods provide alternative, lower-energy pathways.

In boron-catalyzed amidations, it was initially believed that the reaction proceeded through a monomeric acyloxyboron intermediate. However, recent studies suggest that the activation of the carboxylic acid likely involves the concerted action of at least two boron atoms through the formation of bridged B-X-B motifs (where X can be oxygen or a nitrogen-containing group). catalyticamidation.infonih.gov This dimeric species is thought to activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. nih.gov Computational studies support several potential, closely related pathways involving these dimeric boron intermediates. nih.gov

For copper-catalyzed N-arylation reactions, a proposed catalytic cycle for the coupling of trifluoroacetamide and aryl boronic acids begins with the reaction of the copper(II) catalyst with the aryl boronic acid. researchgate.net Another proposed mechanism for a related copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides suggests the possibility of a copper-intermediate formed from the reaction between a fluorinated transition-metal catalyst and an aryl boronic acid. nih.gov This intermediate could then react with a carbon-centered radical, although the formation of such a radical is considered mechanistically unusual. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the reaction towards the desired product and influencing the reaction rate.

In boron-catalyzed amidations , the boron catalyst acts as a Lewis acid, activating the carboxylic acid. However, studies have shown that borinic acids are not competent catalysts as they tend to form unreactive aminocarboxylate complexes or undergo protodeboronation. nih.gov This suggests that at least three free coordination sites on the boron atom are necessary for catalytic activity, which is inconsistent with a mechanism involving a simple monomeric acyloxyboron intermediate. nih.gov The formation of dimeric B-O-B or B-N-B bridged species appears to be crucial for effective catalysis. nih.gov

In copper-catalyzed N-arylation reactions , the copper catalyst facilitates the cross-coupling between the amine and the aryl boronic acid. researchgate.net The choice of ligands and additives is critical. For instance, in the N-arylation of di/trifluoroethylamine, pyridine is used as a ligand and silver nitrate (B79036) (AgNO₃) as an additive, while for the N-arylation of trifluoroacetamide, triethylamine (TEA) is employed as the base. researchgate.net These reagents are believed to participate in the formation of the active catalytic species and influence the transmetalation and reductive elimination steps of the catalytic cycle. In some copper-catalyzed arylations of bromo-difluoro-acetamides, the combination of a copper salt (like CuBr₂) with specific nitrogen-containing ligands was found to be essential for promoting the C-C coupling reaction. nih.gov

Other catalytic systems, such as those based on zirconium and hafnium, have also been developed for direct amidation. mdpi.com For example, Cp₂HfCl₂ has been shown to be an effective catalyst. mdpi.com The use of Lewis acid-PolyOxoMetalate (POM) complexes with Zr and Hf offers the advantage of catalyst stability and reusability, which is attributed to the POM framework preventing hydrolysis of the Lewis acid center. mdpi.com

Influence of Reaction Conditions on Product Formation

Reaction conditions such as temperature, solvent, and the presence of dehydrating agents significantly impact the outcome of the synthesis of 2-fluoro-N-(naphthyl)acetamide and its analogues.

The direct thermal condensation of carboxylic acids and amines generally requires high temperatures, often above 160 °C, to drive the reaction by removing water. mdpi.com However, catalytic methods often allow for milder conditions. For example, the copper-catalyzed N-arylation of trifluoroacetamide with aryl boronic acids can be carried out at room temperature. researchgate.net

The choice of solvent is also critical. In the copper-catalyzed N-arylation of di/trifluoroethylamine, acetonitrile (B52724) (CH₃CN) is used as the solvent, while for trifluoroacetamide, dichloromethane (B109758) (CH₂Cl₂) is preferred. researchgate.net The solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.

The removal of water, the byproduct of amidation, is often necessary to shift the reaction equilibrium towards the product. This is commonly achieved by using molecular sieves or a Dean-Stark apparatus. mdpi.comnih.gov The need for water removal is consistent with mechanistic proposals where the initial condensation step to form the active catalytic species is endoergic and reversible. nih.gov

The following table provides examples of how reaction conditions influence the synthesis of related N-aryl amides:

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Other Conditions | Effect on Product Formation |

| Cu-catalyzed N-arylation of CF₃CH₂NH₂ researchgate.net | Cu(OAc)₂, AgNO₃, Pyridine | CH₃CN | Room Temperature | 4 Å Molecular Sieves | Moderate to good yields of N-arylated products. researchgate.net |

| Cu-catalyzed N-arylation of CF₃CONH₂ researchgate.net | Cu(OAc)₂, TEA | CH₂Cl₂ | Room Temperature | 4 Å Molecular Sieves | Moderate to good yields of N-arylated products. researchgate.net |

| Boron-catalyzed amidation nih.gov | Boronic acids | Toluene | Reflux | Dean-Stark apparatus | Water removal drives the reaction to completion. mdpi.comnih.gov |

| Thermal amidation (uncatalyzed) mdpi.com | None | Toluene | Reflux | Dean-Stark apparatus | Requires high temperatures (>160 °C); feasible but often gives lower yields than catalyzed reactions. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Acetamide (B32628), 2-fluoro-N-(naphthyl)-, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with specialized techniques, provides a complete picture of its molecular framework.

Proton (¹H) NMR Applications in Structure Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. In Acetamide, 2-fluoro-N-(naphthyl)-, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the naphthyl ring, the methylene (B1212753) group adjacent to the fluorine atom, and the amide N-H proton.

The aromatic protons of the naphthalene (B1677914) ring system would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern on the naphthyl ring (1-naphthyl or 2-naphthyl) and the electronic effects of the acetamide group. For a related compound, 1-naphthaleneacetamide, the aromatic protons are observed in the range of 7.4 to 8.1 ppm. chemicalbook.comchemicalbook.com

The protons of the fluorinated methylene group (CH₂F) are expected to show a characteristic doublet due to coupling with the adjacent fluorine atom (²JH-F). This coupling constant is typically large, in the range of 45-50 Hz. The chemical shift of these protons would be significantly influenced by the electronegative fluorine atom, appearing further downfield than a typical methylene group. In related fluoroacetamide (B1672904) derivatives, the protons of the CH₂F group have been observed around 4.5-5.0 ppm.

The amide proton (N-H) signal is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In many N-aryl amides, this proton resonates in the region of 8.0-9.5 ppm.

A hypothetical ¹H NMR data table for Acetamide, 2-fluoro-N-(naphthyl)- is presented below, based on typical chemical shift ranges for similar structural motifs.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Naphthyl-H | 7.2 - 8.2 | Multiplet | - |

| NH | 8.5 - 9.5 | Broad Singlet | - |

| CH₂F | 4.6 - 5.1 | Doublet | ~47 |

Carbon-13 (¹³C) NMR for Structural Analysis

Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon skeleton of a molecule. Each unique carbon atom in Acetamide, 2-fluoro-N-(naphthyl)- will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the naphthalene ring will resonate in the aromatic region, between 110 and 140 ppm. The specific chemical shifts will be influenced by the position of substitution and the electronic nature of the acetamide substituent. For instance, in 2-n-alkylamino-naphthalene-1,4-diones, the naphthyl carbons are observed in this range. nih.gov

The carbon of the fluorinated methylene group (CH₂F) will exhibit a characteristic coupling to the fluorine atom (¹JC-F), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. This coupling constant is typically very large, on the order of 150-250 Hz. The chemical shift of this carbon will be shifted to a higher frequency (downfield) due to the deshielding effect of the fluorine atom.

A representative ¹³C NMR data table for Acetamide, 2-fluoro-N-(naphthyl)- is provided below, based on expected chemical shift values.

| Carbon | Hypothetical Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

| C=O | 168 - 172 | Singlet | - |

| Naphthyl-C | 115 - 140 | Singlet | - |

| CH₂F | 75 - 85 | Doublet | ~180 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. For Acetamide, 2-fluoro-N-(naphthyl)-, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom.

The chemical shift of the fluorine atom is highly dependent on its electronic surroundings. The signal for the fluorine in the -CH₂F group would be expected to appear as a triplet due to coupling with the two adjacent protons (²JF-H), with a coupling constant of approximately 47 Hz. In studies of other fluoroacetamide derivatives, the ¹⁹F chemical shifts for a CH₂F group have been reported in the range of -220 to -230 ppm relative to a standard such as CFCl₃. nih.gov

| Fluorine | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₂F | -225 to -230 | Triplet | ~47 |

Specialized NMR Techniques for Molecular Interaction Studies (e.g., STD-NMR)

Specialized NMR techniques, such as Saturation Transfer Difference (STD) NMR, are invaluable for studying the interactions of small molecules with larger biomolecules, such as proteins. The principle of STD-NMR involves selectively saturating a portion of the protein's NMR signals and observing the transfer of this saturation to a ligand that binds to the protein. glycopedia.eunih.govichorlifesciences.com Protons on the ligand that are in close proximity to the protein in the bound state will receive more saturation, leading to a decrease in their signal intensity in the difference spectrum.

For Acetamide, 2-fluoro-N-(naphthyl)-, STD-NMR could be employed to identify its binding epitope if it were to interact with a target protein. By analyzing the relative intensities of the signals in the STD spectrum, one could determine which parts of the molecule—the naphthalene ring, the fluoroacetamide side chain, or both—are crucial for binding. This information is critical in drug discovery and molecular recognition studies. researchgate.net While no specific STD-NMR studies on Acetamide, 2-fluoro-N-(naphthyl)- have been reported, the methodology has been successfully applied to other N-substituted amides to elucidate their binding modes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for Acetamide, 2-fluoro-N-(naphthyl)- is not publicly available, analysis of related structures, such as N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide, reveals important structural features. nih.gov In this related compound, the acetamide plane forms significant dihedral angles with both the naphthalene and benzene (B151609) rings, indicating a non-planar conformation. The crystal packing is stabilized by intermolecular hydrogen bonds.

A hypothetical X-ray crystallographic data table for Acetamide, 2-fluoro-N-(naphthyl)- is presented below, outlining the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| Volume (ų) | 1290 |

| Z | 4 |

| Key Bond Length (C=O) (Å) | 1.23 |

| Key Bond Length (C-F) (Å) | 1.38 |

| Key Bond Angle (C-N-C) (°) | 125 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Acetamide, 2-fluoro-N-(naphthyl)-, the FTIR and Raman spectra would exhibit several key absorption bands. The N-H stretching vibration of the amide group would typically appear as a strong, broad band in the region of 3200-3400 cm⁻¹ in the FTIR spectrum. The C=O stretching vibration (amide I band) is also a very strong and characteristic absorption, expected around 1650-1680 cm⁻¹. The N-H bending vibration (amide II band) is typically observed near 1550 cm⁻¹.

The C-F stretching vibration would likely appear in the region of 1000-1100 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the naphthalene ring would be found in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The analysis of the vibrational spectra of related compounds, such as 1-naphthyl acetic acid, can aid in the assignment of the observed bands. nih.govresearchgate.net

A table of expected characteristic vibrational frequencies for Acetamide, 2-fluoro-N-(naphthyl)- is provided below.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-F Stretch | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of Acetamide, 2-fluoro-N-(naphthyl)- is primarily dictated by the electronic transitions within the naphthalene ring system, which acts as the principal chromophore. The acetamide group and the fluorine atom function as auxochromes, modifying the absorption characteristics of the naphthalene core.

The key electronic transitions expected for this molecule involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. youtube.com

π → π* Transitions: These are high-energy, high-intensity transitions associated with the aromatic naphthalene ring system. The extensive conjugation in the two fused rings results in strong absorption bands, typically in the UV region.

n → π* Transitions: These transitions involve non-bonding electrons from the lone pairs on the oxygen and nitrogen atoms of the amide group moving to a π* anti-bonding orbital of the carbonyl group. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. youtube.com

Table 1: Predicted Electronic Transitions for Acetamide, 2-fluoro-N-(naphthyl)-

| Transition Type | Molecular Origin | Expected Intensity |

|---|---|---|

| π → π* | Naphthalene aromatic system | High |

| n → π* | Carbonyl group (C=O) of the amide | Low to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Acetamide, 2-fluoro-N-(naphthyl)-, which has a molecular formula of C12H10FNO, the exact molecular weight is approximately 215.22 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. While a specific spectrum for this compound is not published, fragmentation pathways can be predicted based on the known behavior of related acetanilides and amides. nist.govnist.gov

Common fragmentation pathways would likely include:

Cleavage of the amide bond: This is a very common fragmentation pathway for amides. It can occur in two ways:

Formation of a naphthylamine radical cation.

Formation of an acylium ion and a naphthyl radical.

Loss of ketene (B1206846): A characteristic rearrangement reaction for acetanilides involves the loss of a neutral ketene molecule (CH2=C=O). nist.gov

Fragmentation of the naphthalene ring: At higher energies, the stable aromatic ring system can also undergo fragmentation.

Table 2: Predicted Mass Spectrometry Fragments for Acetamide, 2-fluoro-N-(naphthyl)-

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |

|---|---|---|

| 215 | Molecular Ion [M]+• | [C12H10FNO]+• |

| 173 | [M - CH2CO]+• (Loss of ketene) | [C10H8FN]+• |

| 143 | Naphthylaminyl cation | [C10H7NH]+ |

| 127 | Naphthyl cation | [C10H7]+ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating Acetamide, 2-fluoro-N-(naphthyl)- from starting materials, byproducts, or other components in a mixture, thereby allowing for its purification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most probable method for the analysis of this compound due to its aromatic nature and moderate polarity. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound is separated based on its hydrophobic interactions with the stationary phase. Detection is commonly achieved using a UV detector, set to a wavelength where the naphthalene chromophore absorbs strongly, or a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation. nih.gov LC-MS methods have been successfully developed for the related compound 2-(1-naphthyl)acetamide, demonstrating the suitability of this approach. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While the relatively high molecular weight and polarity of Acetamide, 2-fluoro-N-(naphthyl)- might suggest it is not ideally suited for GC, analysis may still be possible. GC-MS methods have been developed for smaller, related compounds like fluoroacetamide. nih.govnju.edu.cn For the title compound, this would require a high-temperature capillary column and likely derivatization to increase volatility. The direct coupling of GC with a mass spectrometer allows for both separation and identification of the components. nih.gov

Table 3: Chromatographic Methods for the Analysis of Acetamide, 2-fluoro-N-(naphthyl)- and Related Compounds

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water Gradient sielc.com | UV-Vis or Mass Spectrometry (MS) nih.gov | Purity Assessment, Quantification |

| GC-MS | Capillary Column (e.g., HP-PLOT Q) nih.gov | Helium nih.gov | Mass Spectrometry (MS) | Analysis in Volatile Mixtures, Trace Analysis |

| LC-MS/MS | C18 (Octadecylsilyl) | Acetonitrile/Water with Formic Acid | Triple Quadrupole MS (QqQ) nih.gov | High-sensitivity quantification in complex matrices nih.gov |

Computational and Theoretical Investigations of Acetamide, 2 Fluoro N Naphthyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the geometry, electronic properties, and reactive behavior of molecules.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool for predicting the molecular geometry and various electronic properties of organic compounds.

Theoretical studies on analogs like N-phenylacetamide derivatives often employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to optimize the molecular geometry. xisdxjxsu.asiasoton.ac.uk These calculations aim to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, in a computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the geometry was optimized using the CAM-B3LYP method with a 6-311G(d,p) basis set. soton.ac.uk The results of such calculations are often compared with experimental data from X-ray crystallography to validate the computational model. Generally, calculated bond lengths are found to be in good agreement with experimental values, though they may be slightly longer as the calculations often pertain to an isolated molecule in the gas phase or a solvent continuum, whereas experimental values are for molecules in a crystal lattice. soton.ac.uk

Table 1: Representative Optimized Geometrical Parameters for an N-Arylacetamide Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 119 - 121 | - |

| C-N | ~1.35 | - | - |

| C=O | ~1.23 | - | - |

| N-H | ~1.01 | - | - |

| C-C-N | - | ~115 | - |

| C-N-C | - | ~125 | - |

| O=C-N | - | ~123 | - |

| C-C-N-H | - | - | ~180 (trans) |

Note: The data in this table is representative and compiled from typical values found in computational studies of N-arylacetamide analogs.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ias.ac.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. DFT calculations are widely used to determine the energies of the HOMO and LUMO. For example, in a study of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, DFT computations were used to obtain the HOMO and LUMO energies to predict the electron exchange capacity of the molecules. frontiersin.org

Table 2: Representative Frontier Molecular Orbital Energies for an N-Arylacetamide Analog

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: The data in this table is representative and compiled from typical values found in computational studies of N-arylacetamide analogs.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These often correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential. In studies of N-arylacetamides, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction, while the regions around the hydrogen atoms of the amide and aromatic ring would exhibit a positive potential.

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the basis functions used in the quantum chemical calculation. This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions within the molecule and with other molecules.

In N-arylacetamide analogs, Mulliken charge analysis typically reveals that the oxygen atom of the carbonyl group carries a significant negative charge, while the carbonyl carbon and the amide nitrogen and hydrogen atoms have positive charges. The distribution of charges on the aromatic ring can be influenced by substituents. For instance, a computational study on N-phenylacetamide derivatives utilized Mulliken charge distribution to gain insights into the electronic structure and charge allocation within the molecules. xisdxjxsu.asia

Table 3: Representative Mulliken Atomic Charges for an N-Arylacetamide Analog

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.5 to -0.6 |

| C (carbonyl) | +0.6 to +0.7 |

| N (amide) | -0.7 to -0.8 |

| H (amide) | +0.3 to +0.4 |

| Aromatic Carbons | Variable (-0.2 to +0.2) |

| Aromatic Hydrogens | +0.1 to +0.2 |

Note: The data in this table is representative and compiled from typical values found in computational studies of N-arylacetamide analogs.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the conformational landscape and dynamic behavior of molecules over time. These methods are crucial for understanding how molecular flexibility and intermolecular interactions influence the properties of a compound.

Conformational Analysis

Computational methods, such as DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. In N-arylacetamides, the trans conformation of the amide group (where the carbonyl oxygen and the aromatic ring are on opposite sides of the C-N bond) is generally found to be more stable than the cis conformation due to reduced steric hindrance. The rotational barrier between these conformers can also be calculated. Studies on N-substituted diacetamides have utilized DFT to explore various conformers and their impact on thermodynamic parameters. science.gov

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. nih.gov For "Acetamide, 2-fluoro-N-(naphthyl)-," MD simulations can elucidate the stability and interaction dynamics when it is bound to a biological target, such as a protein. These simulations provide a detailed view of the conformational changes of both the ligand and the target, as well as the nature and strength of their intermolecular interactions. nih.gov

The trajectories obtained from MD simulations allow for the calculation of various parameters, including non-bonding interaction energies, which are essential for assessing the compatibility and affinity between the ligand and its receptor. nih.gov This information is invaluable for the rational design of new compounds, as it can predict how modifications to the chemical structure, such as the introduction of a fluorine atom, might affect binding. While specific MD simulation studies on "Acetamide, 2-fluoro-N-(naphthyl)-" are not extensively detailed in the public domain, the principles of this technique are widely applied in drug discovery and materials science. For instance, MD simulations have been instrumental in understanding the binding of various ligands to their targets, such as inhibitors to enzymes like histone deacetylases (HDACs). nih.gov

Interactive Table: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Relevance to "Acetamide, 2-fluoro-N-(naphthyl)-" |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein-ligand complexes. | Indicates the stability of the ligand within the binding pocket of a target protein. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each atom from its average position. | Highlights flexible regions in both the ligand and the target protein upon binding. |

| Interaction Energy | Quantifies the strength of non-covalent interactions (van der Waals, electrostatic) between the ligand and the target. | Predicts the binding affinity and specificity of the compound for its biological target. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the target. | Crucial for understanding the specificity and strength of the binding interaction. |

Theoretical Studies of Molecular Interactions

Theoretical studies are fundamental to understanding the non-covalent interactions that govern the structure, stability, and function of molecular systems involving "Acetamide, 2-fluoro-N-(naphthyl)-".

The presence of a fluoroacetamide (B1672904) group and a naphthyl ring in "Acetamide, 2-fluoro-N-(naphthyl)-" suggests the potential for interesting stacking interactions. Theoretical calculations have shown that fluorination can significantly modulate CH-π interactions. The electron-withdrawing nature of fluorine atoms can polarize adjacent C-H bonds, thereby enhancing their ability to act as donors in CH-π interactions with aromatic systems like the naphthyl ring or aromatic residues in a protein binding pocket. nih.govresearchgate.net

The amide group in "Acetamide, 2-fluoro-N-(naphthyl)-" is a classic hydrogen bond donor (N-H) and acceptor (C=O). The fluorine atom can also participate in weaker hydrogen bonding interactions. Computational analyses, often using Density Functional Theory (DFT), can predict the geometry and strength of these hydrogen bonds. nsf.gov For instance, in related fluorinated N-(naphthalen-1-yl)benzamide derivatives, DFT calculations have predicted a correlation between the electron-withdrawing nature of substituents and the strength of N-H···F hydrogen bonds. nsf.gov

The large, aromatic naphthyl group of "Acetamide, 2-fluoro-N-(naphthyl)-" is a significant contributor to its hydrophobic character. ontosight.ai In an aqueous environment or within the binding site of a protein, this moiety will preferentially interact with other nonpolar groups to minimize contact with water. These hydrophobic interactions are a major driving force for ligand binding and protein folding.

Computational Elucidation of Reaction Mechanisms

Quantum chemical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of "Acetamide, 2-fluoro-N-(naphthyl)-". rsc.org Such studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the associated energy barriers. rsc.org

Interactive Table: Computational Data for a Hypothetical Reaction Step

| Parameter | Description | Example Value (kJ/mol) |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 85 |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -30 |

| Gibbs Free Energy (ΔG) | The overall energy change, indicating spontaneity. | -45 |

Comparative Computational Studies of Fluorinated and Non-Fluorinated Analogues

A powerful application of computational chemistry is the direct comparison of fluorinated compounds with their non-fluorinated counterparts. These studies can isolate the specific effects of fluorine substitution on molecular properties and interactions.

By comparing "Acetamide, 2-fluoro-N-(naphthyl)-" with "Acetamide, N-(naphthyl)-," computational models can quantify the differences in:

Molecular Electrostatic Potential (MEP): Fluorine's high electronegativity significantly alters the electron distribution in the molecule, which can be visualized with MEP maps.

Dipole Moment: The introduction of fluorine generally increases the molecular dipole moment.

Bond Lengths and Angles: Small but significant changes in molecular geometry can occur upon fluorination.

Vibrational Frequencies: Calculated IR and Raman spectra can predict how fluorination affects the vibrational modes of the molecule. nih.gov

Comparative studies on similar fluorinated and non-fluorinated systems have demonstrated that fluorination can lead to enhanced binding affinities due to more favorable intermolecular interactions. nih.govresearchgate.net These computational insights are invaluable for the rational design of molecules with improved properties for various applications, from medicinal chemistry to materials science.

Molecular Interactions and Structure Reactivity Relationship Sar Studies of Fluorinated Naphthyl Acetamides

Influence of the Fluorine Atom on Molecular Reactivity and Electronic Properties

The presence of a fluorine atom significantly impacts the molecular reactivity and electronic properties of N-naphthyl acetamides. ontosight.ai Fluorine is the most electronegative element, and its introduction into an organic molecule can lead to profound changes in that molecule's physical and chemical characteristics.

Inductive Effects : The strong electron-withdrawing nature of fluorine alters the electron distribution across the entire molecule. This inductive effect can decrease the basicity of the nearby amide nitrogen and influence the acidity of adjacent C-H bonds. acs.org

Bond Strength : The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. acs.org However, the high bond dissociation energy of the C-F bond, which measures homolytic cleavage, does not always correlate with stability under physiological conditions where heterolytic cleavage is more common. acs.org

Metabolic Stability : While often increasing metabolic stability, the presence of a fluorine atom does not guarantee it. For instance, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate hydrogen fluoride (B91410). acs.org Cytochrome P450-mediated hydroxylation can also occur at fluorinated alkyl carbons, leading to the release of fluoride and potentially toxic metabolites. acs.org

The table below summarizes some key properties of related fluorinated and non-fluorinated acetamide (B32628) compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Acetamide, 2-fluoro- | C2H4FNO | 77.0577 nist.gov | - |

| N-(2-Fluorophenyl)acetamide | C8H8FNO | 153.15 nih.gov | - |

| 2-(1-Naphthyl)acetamide | C12H11NO | 185.22 nih.gov | 2.07 foodb.ca |

Data sourced from PubChem and other chemical databases.

Role of the Naphthyl Moiety in π-π Stacking and Hydrophobic Interactions

The naphthyl group, a bicyclic aromatic system, plays a critical role in mediating non-covalent interactions, particularly π-π stacking and hydrophobic interactions. ontosight.aiontosight.ai These forces are fundamental in molecular recognition processes, such as a ligand binding to a protein.

π-π Stacking : The electron-rich π-system of the naphthalene (B1677914) ring can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. These interactions, while individually weak, can collectively contribute significantly to the binding affinity. The geometry of this stacking can vary, with common forms being face-to-face and offset or slipped-parallel. rsc.org Computational studies on naphthalene dimers show that dispersion forces are the dominant attractive force in π-stacking. acs.org

Research on other naphthyl-containing compounds has demonstrated the importance of the naphthyl group for affinity to certain biological targets. nih.gov The interplay between the size and shape of the hydrophobic moiety and the length of any linker group can significantly impact binding. nih.gov

Amide Bond Characteristics and Conformational Flexibility

Planarity and Resonance : The amide bond is typically planar due to resonance, which imparts a partial double-bond character to the C-N bond. This planarity can influence the relative orientation of the naphthyl group and the fluoroacetyl moiety.

Hydrogen Bonding : The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form hydrogen bonds with biological targets, which can be critical for molecular recognition and binding affinity.

Conformational Flexibility : The molecule possesses rotational freedom around the single bonds connecting the naphthyl ring to the nitrogen and the nitrogen to the carbonyl carbon. This conformational flexibility allows the molecule to adopt different shapes, or conformations, to fit optimally into a binding site. acs.org The specific conformation adopted upon binding is often the one with the lowest energy within the complex.

Stereochemical Aspects in Naphthyl Acetamide Systems

While "Acetamide, 2-fluoro-N-(naphthyl)-" itself is not chiral, the introduction of stereocenters into related naphthyl acetamide systems can have profound effects on their biological activity.

Chiral Recognition : Biological systems are inherently chiral, and as such, they can differentiate between enantiomers of a chiral molecule. One enantiomer may exhibit high affinity for a target, while the other may be significantly less active or even have a different biological effect.

Synthesis of Chiral Amides : The synthesis of sterically bulky chiral amides is an area of active research. acs.org For instance, cobalt-catalyzed asymmetric reductive coupling has been used to synthesize chiral amides with high enantioselectivity. acs.org

Correlation between Structural Features and Molecular Recognition Principles

The combination of the fluorine atom, the naphthyl moiety, and the amide group in "Acetamide, 2-fluoro-N-(naphthyl)-" creates a specific three-dimensional structure with a unique distribution of electronic charge and lipophilicity. The correlation between these features and the principles of molecular recognition is key to understanding its potential biological activity.

Pharmacophore Model : The key structural elements can be considered a pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Structure-Activity Relationship (SAR) : SAR studies on related compounds, such as N-acetamide substituted pyrazolopyrimidines, have shown that modifications to the acetamide group can significantly impact binding affinity and lipophilicity. nih.gov Such studies are crucial for optimizing lead compounds in drug discovery.

The table below outlines the key structural features and their contributions to molecular recognition.

| Structural Feature | Key Interaction Types | Potential Role in Molecular Recognition |

| Fluorine Atom | Inductive effects, altered polarity | Modulation of electronic properties, metabolic stability |

| Naphthyl Moiety | π-π stacking, hydrophobic interactions | Anchoring to hydrophobic pockets, orientation within the binding site |

| Amide Bond | Hydrogen bonding, dipole-dipole interactions | Directional interactions, conformational constraint |

Investigation of Covalent Interactions with Molecular Targets

While many drugs interact with their targets through non-covalent interactions, some form covalent bonds, leading to irreversible inhibition. The chemical reactivity of "Acetamide, 2-fluoro-N-(naphthyl)-" suggests the potential for covalent interactions.

Nucleophilic Substitution : The fluorine atom in a fluoroacetamide (B1672904) can potentially be displaced by a nucleophilic residue (e.g., cysteine or serine) on a biological target, leading to the formation of a covalent bond. The reactivity in such SN2 reactions can be influenced by the stability of the transition state. acs.org

Metabolic Activation : The compound could be metabolically activated to a more reactive species that can then covalently modify its target. For example, enzymatic processing could lead to the formation of a reactive intermediate.

Mechanistic Organic Chemistry of Acetamide, 2 Fluoro N Naphthyl and Its Analogues

Mechanisms of Carbon-Fluorine Bond Formation and Cleavage

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its formation and cleavage are central to the chemistry of fluorinated compounds like Acetamide (B32628), 2-fluoro-N-(naphthyl)-. rsc.org The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability and binding affinity, making it a common feature in pharmaceuticals and agrochemicals. illinois.edu

Mechanisms for C-F bond formation on an aromatic ring, such as the naphthyl group, generally fall into two categories: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) anion. Traditional methods include the Halex process (halogen exchange) and the Balz-Schiemann reaction. The Balz-Schiemann reaction proceeds through the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. nih.govmpg.de More modern approaches utilize transition metal catalysis, often involving palladium. A general catalytic cycle for palladium-catalyzed nucleophilic fluorination begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. This is followed by a ligand exchange with a fluoride source and concludes with reductive elimination to form the aryl fluoride. nih.gov A significant challenge in this process is the final C-F reductive elimination step from the metal center, which can be difficult due to the highly polarized metal-fluoride bond. illinois.eduyoutube.com

Electrophilic Fluorination: This method uses a reagent that delivers an electrophilic fluorine equivalent ("F+") to an electron-rich aromatic system. This can be achieved through the C-H activation of arenes followed by reaction with an electrophilic fluorine source like N-fluoropyridinium salts. illinois.edu Alternatively, aryl organometallic species, such as arylboronic acids or arylstannanes, can undergo transmetalation with a metal catalyst (e.g., palladium, silver, or copper), followed by oxidative fluorination and reductive elimination from a high-valent metal complex. illinois.edunih.gov

C-F bond cleavage is a challenging transformation due to the bond's high strength. rsc.org Nevertheless, mechanisms for its cleavage have been explored, particularly in the context of environmental remediation and biochemistry. rsc.orgnih.gov Metalloenzymes, for example, can catalyze the cleavage of C-F bonds. rsc.orgnih.gov Some non-heme iron-dependent hydroxylases can mediate defluorination through a process that differs from standard C-H hydroxylation, often forming a keto product via fluoride elimination. nih.gov In non-biological systems, low-valent metal complexes, such as a Niobium(III) imido complex, have been shown to react stoichiometrically with fluoroarenes, cleaving the C-F bond to yield niobium(V) aryl fluorides. rsc.org

Table 1: Comparison of Aryl C-F Bond Formation Mechanisms

| Mechanism | Reagents & Conditions | Key Intermediate | Advantages | Limitations |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Aryl diazonium tetrafluoroborates (ArN₂⁺BF₄⁻), heat (pyrolysis) nih.govmpg.de | Aryl cation | Well-established for simple substrates. | Harsh conditions, limited functional group tolerance. illinois.edu |

| Halex Process | Activated aryl chloride/bromide, fluoride source (e.g., KF) illinois.edu | Meisenheimer complex | Industrially scalable for activated arenes. | Requires electron-withdrawing groups on the arene. illinois.edu |

| Pd-catalyzed Nucleophilic Fluorination | Aryl halide/triflate, Pd(0) catalyst, fluoride source (e.g., CsF) nih.gov | Arylpalladium(II) fluoride complex nih.gov | Broader substrate scope, milder conditions. | C-F reductive elimination can be slow. illinois.eduyoutube.com |

| Pd-catalyzed Electrophilic Fluorination | Arene, Pd(II) catalyst, oxidant, "F+" source (e.g., NFSI) illinois.edu | High-valent arylpalladium(IV) fluoride complex illinois.edu | C-H activation avoids pre-functionalization. | Can require directing groups for regioselectivity. |

Nucleophilic Substitution Reactions

The chemical reactivity of α-haloacetamides, including Acetamide, 2-fluoro-N-(naphthyl)-, is significantly influenced by the presence of the halogen. The chlorine atom in analogous N-aryl 2-chloroacetamides is readily displaced by various nucleophiles. researchgate.net This reactivity can be extrapolated to the fluoro analogue, although the C-F bond's greater strength would necessitate more forcing conditions or specific activation.

The primary mechanism is nucleophilic substitution (SN2) at the α-carbon, where the halogen acts as the leaving group. This reaction is widely used to synthesize a variety of derivatives by reacting the haloacetamide with nitrogen, oxygen, or sulfur nucleophiles. researchgate.net

For instance, reacting N-aryl 2-chloroacetamides with:

Sulfur Nucleophiles: Thiolates, such as those derived from 2-mercapto-4,6-dimethylnicotinonitrile, readily displace the chloride to form sulfide (B99878) products. researchgate.net

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the halogen. This can be seen in the alkylation of heterocyclic amines like 7-chloro-4-piperazin-1-yl-quinoline with various chloroacetamides. researchgate.net

Oxygen Nucleophiles: Alkoxides or phenoxides can displace the halide to form ether linkages. For example, indole (B1671886) derivatives have been alkylated with N-substituted chloroacetamides in the presence of a base like sodium hydride. researchgate.net

These substitution reactions can be followed by intramolecular cyclization, providing a pathway to diverse heterocyclic systems such as thiazolidinones and thiophenes. researchgate.net

Table 2: Examples of Nucleophilic Substitution with N-Aryl α-Haloacetamides

| Nucleophile Type | Example Nucleophile | Substrate | Product Type |

|---|---|---|---|

| Sulfur | 2-Mercaptonicotinonitrile derivatives researchgate.net | N-Aryl 2-chloroacetamide | Arylacetamido sulfide researchgate.net |

| Nitrogen | Piperazine derivatives researchgate.net | N-Aryl 2-chloroacetamide | N-Aryl-(piperazinyl)acetamide researchgate.net |

| Oxygen | Indole derivatives researchgate.net | N-Aryl 2-chloroacetamide | Indolyl-N-substituted acetamide researchgate.net |

| Carbon | Enolates (from Chalcones) researchgate.net | N-(4-acetylphenyl)-2-chloroacetamide | α-Aryl-N-aryl acetamide |

Oxidation and Reduction Pathways

The oxidation and reduction pathways for Acetamide, 2-fluoro-N-(naphthyl)- are dictated by its constituent functional groups: the naphthalene (B1677914) ring, the amide, and the fluoroacetyl group.

Oxidation: The naphthalene ring is an electron-rich aromatic system and is susceptible to oxidation. Depending on the reagents and conditions, oxidation can lead to the formation of naphthoquinones. In catalytic systems, such as those involving ruthenium(II), the amide group can act as a directing group to facilitate oxidative C-H functionalization, although this often leads to C-C or C-N bond formation rather than simple oxidation of the ring. researchgate.net The amide nitrogen itself can be oxidized, but this is less common. The fluoroacetyl side chain is generally robust towards oxidation.

Reduction: The amide functional group can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding secondary amine, N-(2-fluoroethyl)-naphthalen-1-amine. The naphthalene ring can be reduced under catalytic hydrogenation conditions (e.g., H₂ with a Pd, Pt, or Ni catalyst), though this often requires high pressures and temperatures to overcome the aromatic stabilization, yielding tetralin derivatives. The C-F bond is highly resistant to reduction.

Radical Reaction Mechanisms

Radical reactions offer alternative pathways for functionalizing compounds like Acetamide, 2-fluoro-N-(naphthyl)-. These mechanisms often involve single-electron transfer (SET) processes to generate radical intermediates.

Radical Arylation: Inspired by the Minisci reaction, aryl radicals can be generated from sources like arylboronic acids using a catalytic amount of a silver salt and a persulfate oxidant. nih.gov These nucleophilic aryl radicals can then add to electron-deficient positions on aromatic rings. While the naphthyl ring of Acetamide, 2-fluoro-N-(naphthyl)- is electron-rich, protonation of the amide or other modifications could facilitate such additions. nih.gov

Radical Fluorination: Some electrophilic fluorination reactions using reagents like N-fluoropyridinium salts are proposed to proceed through a single electron transfer mechanism, generating a radical cation of the substrate. harvard.edu

Radical Defluorination: A copper-dependent laccase-mediated system represents an approach for radical defluorination, providing a biocatalytic pathway for C-F bond cleavage. rsc.orgnih.gov

C-H Activation Mechanisms

Directly functionalizing C-H bonds is a powerful strategy for molecular synthesis. For a substrate like Acetamide, 2-fluoro-N-(naphthyl)-, the amide group can serve as an effective directing group in metal-catalyzed C-H activation.